1-[4-(2,4-Dimethylphenoxy)butyl]-4-ethylpiperazine;oxalic acid
Overview
Description
1-[4-(2,4-Dimethylphenoxy)butyl]-4-ethylpiperazine; oxalic acid is a complex organic compound with a unique structure that combines a piperazine ring with a phenoxybutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,4-Dimethylphenoxy)butyl]-4-ethylpiperazine typically involves a multi-step process. The initial step often includes the preparation of the phenoxybutyl intermediate, which is then reacted with 4-ethylpiperazine. The reaction conditions usually involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2,4-Dimethylphenoxy)butyl]-4-ethylpiperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[4-(2,4-Dimethylphenoxy)butyl]-4-ethylpiperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(2,4-Dimethylphenoxy)butyl]-4-ethylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxybutyl group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged regions of the target. This dual interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(2,4-Dimethylphenoxy)butyl]pyrrolidine
- 1-[4-(2,4-Dimethylphenoxy)butyl]azepane
Comparison
Compared to similar compounds, 1-[4-(2,4-Dimethylphenoxy)butyl]-4-ethylpiperazine is unique due to the presence of the ethyl group on the piperazine ring, which can influence its binding affinity and selectivity for certain targets. Additionally, the oxalic acid component can enhance the compound’s solubility and stability.
This detailed article provides a comprehensive overview of 1-[4-(2,4-Dimethylphenoxy)butyl]-4-ethylpiperazine; oxalic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[4-(2,4-dimethylphenoxy)butyl]-4-ethylpiperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O.C2H2O4/c1-4-19-10-12-20(13-11-19)9-5-6-14-21-18-8-7-16(2)15-17(18)3;3-1(4)2(5)6/h7-8,15H,4-6,9-14H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDQJJPENASQDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCCOC2=C(C=C(C=C2)C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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